(+)-2-(Acetylamino)-3-mercaptopropionamide
(+)-2-(Acetylamino)-3-mercaptopropionamide
Brand Name:
Vulcanchem
CAS No.:
10061-64-0
VCID:
VC0239191
InChI:
InChI=1S/C5H10N2O2S/c1-3(8)7-4(2-10)5(6)9/h4,10H,2H2,1H3,(H2,6,9)(H,7,8)/t4-/m1/s1
SMILES:
CC(=O)NC(CS)C(=O)N
Molecular Formula:
C9H7ClN2O3S
Molecular Weight:
162.21 g/mol
(+)-2-(Acetylamino)-3-mercaptopropionamide
CAS No.: 10061-64-0
Main Products
VCID: VC0239191
Molecular Formula: C9H7ClN2O3S
Molecular Weight: 162.21 g/mol
CAS No. | 10061-64-0 |
---|---|
Product Name | (+)-2-(Acetylamino)-3-mercaptopropionamide |
Molecular Formula | C9H7ClN2O3S |
Molecular Weight | 162.21 g/mol |
IUPAC Name | (2S)-2-acetamido-3-sulfanylpropanamide |
Standard InChI | InChI=1S/C5H10N2O2S/c1-3(8)7-4(2-10)5(6)9/h4,10H,2H2,1H3,(H2,6,9)(H,7,8)/t4-/m1/s1 |
Standard InChIKey | UJCHIZDEQZMODR-SCSAIBSYSA-N |
Isomeric SMILES | CC(=O)N[C@H](CS)C(=O)N |
SMILES | CC(=O)NC(CS)C(=O)N |
Canonical SMILES | CC(=O)NC(CS)C(=O)N |
Synonyms | 2-acetamido-3-mercapto-L-propionamide N-Acetylcysteinamide N-Acetylcysteine amide |
PubChem Compound | 82333 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume